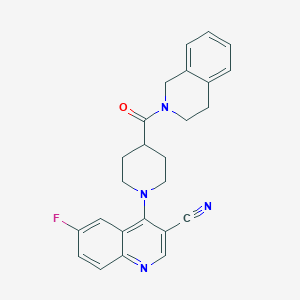![molecular formula C12H14ClF3N4S B2759087 N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea CAS No. 338409-40-8](/img/structure/B2759087.png)
N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea, commonly known as ACTU, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of thiourea, a sulfur-containing organic compound that is used in a wide range of applications. ACTU has unique properties that make it useful for various research applications.
Scientific Research Applications
Synthesis and Characterization
Pyridine-Based Heterocycles Synthesis : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a starting material for the synthesis of thiourea derivatives, leading to various pyridothienopyrimidine derivatives. This process underscores the compound's role in developing new heterocyclic structures with potential applications in material science and organic chemistry (El-Kashef et al., 2010).
Anticancer Activity of Heterocycles : Utilizing thiophene incorporated thioureido substituents as precursors, researchers have synthesized new heterocycles evaluated for their anticancer activity against the colon HCT-116 human cancer cell line. This highlights the compound's potential in medicinal chemistry for developing new anticancer agents (Abdel-Motaal et al., 2020).
Organocatalysis : Structurally simple pyridine N-oxides, derived from the compound, have been used as organocatalysts in the allylation of aldehydes, offering insights into the development of new catalytic processes that could benefit synthetic organic chemistry (Pignataro et al., 2006).
Biological Activities
Antimicrobial and Antioxidant Activity : Microwave-assisted synthesis of thiazolopyrimidine derivatives has been explored, with some compounds exhibiting moderate to good antioxidant and antimicrobial activities. This application is crucial for the discovery of new antimicrobial agents in pharmaceutical research (Youssef & Amin, 2012).
Antibacterial Evaluation : Research into the synthesis and evaluation of ureides of Baylis-Hillman derivatives, including those derived from thioureas, has shown that some compounds display superior activity compared to standard antibacterial agents, indicating their potential in developing new antibacterial drugs (Nag et al., 2006).
Analgesic Activity : The synthesis of 1-allyl-3-(2-chlorobenzoyl) thiourea has demonstrated significant analgesic activity in mice models, suggesting its potential application in developing new pain management solutions (Shalas et al., 2016).
properties
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4S/c1-2-3-18-11(21)19-5-4-17-10-9(13)6-8(7-20-10)12(14,15)16/h2,6-7H,1,3-5H2,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLPZBRTKOZHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

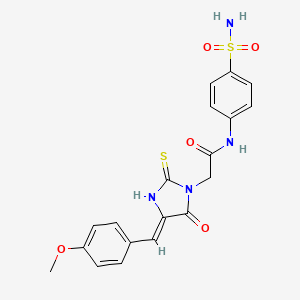
![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2759009.png)
![3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
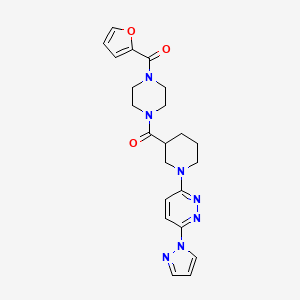

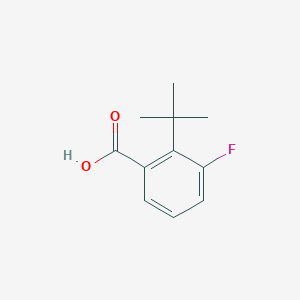
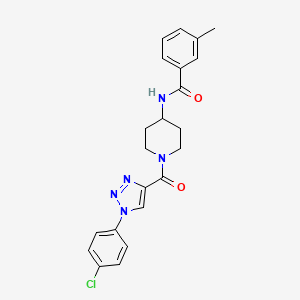

![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2759018.png)

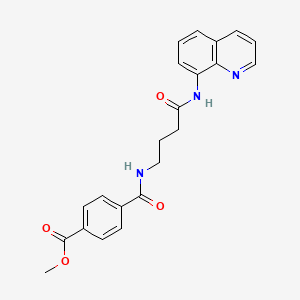
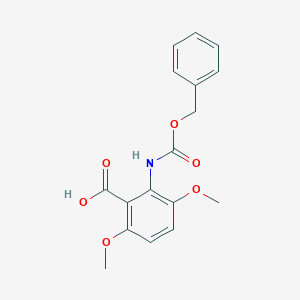
![4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B2759025.png)
